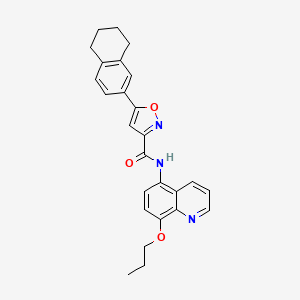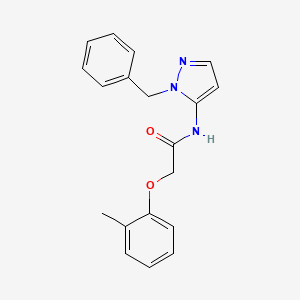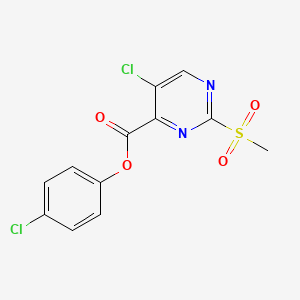
N-(8-propoxyquinolin-5-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-propoxyquinolin-5-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide, often referred to as Compound X , is a synthetic organic molecule with a complex structure. Let’s break it down:
Quinoline Derivative: The compound contains a quinoline ring system, which imparts aromatic properties and contributes to its biological activity.
Oxazole Moiety: The oxazole ring is a five-membered heterocycle containing oxygen and nitrogen atoms. It plays a crucial role in the compound’s pharmacological effects.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the following steps:
Quinoline Synthesis: Start with 8-propoxyquinoline as the precursor. Quinoline derivatives can be synthesized via various methods, such as Friedländer synthesis or Skraup synthesis.
Oxazole Formation: Introduce the oxazole ring by reacting the quinoline intermediate with an appropriate carboxylic acid derivative (e.g., 3-aminobenzoic acid) under cyclization conditions.
Industrial Production:: In industry, Compound X is typically produced through efficient and scalable processes. These methods may involve high-yield reactions, purification steps, and optimization for large-scale production.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form an N-oxide derivative.
Reduction: Reduction of the quinoline moiety may yield a tetrahydroquinoline analog.
Substitution: Substituents on the quinoline ring can be modified using electrophilic aromatic substitution reactions.
Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., aluminum chloride).
Major products depend on reaction conditions and substituents. For instance, reduction may lead to a saturated analog, while oxidation forms the N-oxide.
Scientific Research Applications
Compound X finds applications across disciplines:
Medicine: Investigated as a potential drug candidate due to its diverse pharmacological activities (e.g., anti-inflammatory, antitumor, or antimicrobial effects).
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Studied for its interactions with cellular targets (e.g., enzymes, receptors).
Industry: Employed in the synthesis of specialized chemicals.
Mechanism of Action
The precise mechanism of action remains an active area of research. some hypotheses include:
Target Binding: Compound X likely interacts with specific protein targets, modulating their function.
Signal Transduction: It may affect intracellular signaling pathways, influencing cellular responses.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of quinoline and oxazole moieties. Similar compounds include:
Compound Y: Shares the quinoline core but lacks the oxazole ring.
Compound Z: Contains an oxazole ring but lacks the quinoline scaffold.
Properties
Molecular Formula |
C26H25N3O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(8-propoxyquinolin-5-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H25N3O3/c1-2-14-31-23-12-11-21(20-8-5-13-27-25(20)23)28-26(30)22-16-24(32-29-22)19-10-9-17-6-3-4-7-18(17)15-19/h5,8-13,15-16H,2-4,6-7,14H2,1H3,(H,28,30) |
InChI Key |
VQJLLISIQFMQNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11309273.png)
![[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11309274.png)

![2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11309293.png)
![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11309307.png)
![N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309312.png)

![6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309327.png)
![2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11309342.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B11309349.png)
![6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309350.png)
![N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11309363.png)
![2-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11309374.png)
![2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11309380.png)
